Crystalline Solid-State Form Enables Purification by Recrystallization, Unlike Liquid or Amorphous Comparator Esters
Rosuvastatin Allyl Ester has been isolated and characterized as a stable crystalline solid with a defined X-ray powder diffraction (XRPD) pattern, enabling purification and polymorph control via crystallization [1]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data confirm its thermal stability and suitability for solid oral dosage form development [1]. In contrast, rosuvastatin methyl ester (CAS 147118-40-9) is typically obtained as a low-melting-point solid (mp 75–77 °C) or semi-solid, and rosuvastatin ethyl ester is handled as an amorphous or oily intermediate, precluding purification by recrystallization [2]. The tert-butyl ester, though solid, is primarily employed as a transient intermediate that undergoes direct hydrolysis without intermediate isolation of a crystalline form [2].
| Evidence Dimension | Solid-state form and purification amenability |
|---|---|
| Target Compound Data | Stable crystalline solid; defined XRPD pattern; polymorphically stable; suitable for DSC/TGA characterization [1] |
| Comparator Or Baseline | Methyl ester (mp 75–77 °C, semi-solid); Ethyl ester (amorphous/oily); tert-Butyl ester (transient intermediate) [2] |
| Quantified Difference | Crystalline (target) vs. semi-solid/amorphous/oily (comparators) – qualitative but unambiguous physical-state difference |
| Conditions | Ambient temperature isolation; XRPD with Cu Kα radiation for crystallinity confirmation [1] |
Why This Matters
Crystallinity provides a well-defined physical form for reproducible weighing, purity assay, and chromatographic system suitability testing — properties that amorphous or oily intermediates lack for analytical reference standard use.
- [1] WO2023152754A1 – Crystalline form of rosuvastatin allyl ester. Sawant MM, assigned to Sawant Mohit Manikrao. Published 2023-08-17. XRPD, DSC, and TGA characterization of crystalline (1). View Source
- [2] US 8,207,333 B2 – Process for preparing pure amorphous rosuvastatin calcium. Zlicar M, Casar Z, assigned to Lek Pharmaceuticals d.d. Issued 2012-06-26. Hydrolysis of C1–C5 alkyl esters including methyl, tert-butyl rosuvastatin. View Source
